![molecular formula C11H9N3O2S B432616 {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine CAS No. 353281-02-4](/img/structure/B432616.png)

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

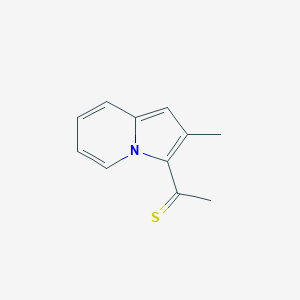

“{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” is a chemical compound that can be found in various products . It is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

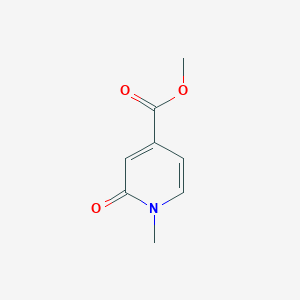

The synthesis of “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” involves several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” is complex and involves various functional groups. The intermolecular N–H–O and O–H–N hydrogen bonds link the molecules, which effectively stabilize the structures .Chemical Reactions Analysis

The chemical reactions involving “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” are complex and involve various functional groups. The reaction of 4-aminophenol with 2-chloro-3-nitropyridine yielded “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” which was converted into another compound by reduction .Aplicaciones Científicas De Investigación

Nitropyridyl Isocyanates in Cycloaddition Reactions

Nitropyridyl isocyanates like {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine have shown significant reactivity in 1,3-dipolar cycloaddition reactions. Research by Holt and Fiksdahl (2007) investigated the reactivity of 3-nitro-4-pyridyl isocyanate and 5-nitropyridin-2-yl isocyanate in such reactions, demonstrating their ability to afford respective tetrazolinones and substituted amines with yields ranging from 50% to 80%. This study highlights the potential of nitropyridyl isocyanates in synthesizing tetrazolinones and substituted amines, which can have various applications in chemical synthesis and pharmaceutical development (Holt & Fiksdahl, 2007).

Selective Vicarious Nucleophilic Amination of 3-Nitropyridines

The vicarious nucleophilic substitution reactions of 3-nitropyridine compounds provide a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. Bakke, Svensen, and Trevisan (2001) achieved moderate to good yields of the aminated product using hydroxylamine and 4-amino-1,2,4-triazole as amination reagents. This approach can be utilized for the synthesis of various nitropyridine derivatives, offering a pathway for the creation of compounds potentially applicable in the development of novel therapeutic agents or other chemical entities (Bakke, Svensen, & Trevisan, 2001).

Novel Mannich Bases and Anticancer Activities

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine derivatives have been explored in the synthesis of novel Mannich bases, indicating their potential in cancer treatment. Demirci and Demirbas (2019) synthesized hybridizing molecules from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine by enhancing its biological activity with other heterocycles. The resultant Mannich bases exhibited moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Demirci & Demirbas, 2019).

Propiedades

IUPAC Name |

4-(3-nitropyridin-2-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGIBVJTRZNORT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B432602.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)

![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)

![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)

![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)

![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)

![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)

![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)